4-(Chloromethyl)pyrimidine hydrochloride

Pyrimidine synthesis Chloromethylation Regioselectivity

Researchers synthesizing 4-substituted pyrimidine derivatives often face isomeric byproduct contamination requiring costly purification. 4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) solves this with established 4-position regioselectivity. • Enables direct 4-substituted derivative synthesis without 2-substituted byproduct separation, reducing purification costs • Solid hydrochloride salt enables automated solid dosing for parallel synthesis and DNA-encoded library workflows • Key intermediate for benzimidazole/pyridylimidazole derivatives targeting GABA_A receptor benzodiazepine site

Molecular Formula C5H6Cl2N2
Molecular Weight 165.017
CAS No. 135207-28-2
Cat. No. B598038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)pyrimidine hydrochloride
CAS135207-28-2
Molecular FormulaC5H6Cl2N2
Molecular Weight165.017
Structural Identifiers
SMILESC1=CN=CN=C1CCl.Cl
InChIInChI=1S/C5H5ClN2.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H
InChIKeyXBNITCVYWHKCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)pyrimidine Hydrochloride: Defined Electrophilic Building Block


4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) is a functionalized heteroaromatic building block characterized by a pyrimidine core bearing a reactive chloromethyl substituent at the 4-position, stabilized as its hydrochloride salt . The compound, with molecular formula C5H6Cl2N2 and molecular weight of 165.02 g/mol , exists as a solid with solubility in water and polar organic solvents . Its structural signature—the electrophilic chloromethyl group conjugated with an electron-deficient pyrimidine ring—defines its role in nucleophilic substitution chemistry for the synthesis of pharmaceuticals and agrochemicals .

Electrophilic Building Block
Reactive chloromethyl group for nucleophilic substitution chemistry
Regioselective 4‑Position
Supports targeted 4‑substituted pyrimidine synthesis without isomer separation
Solid Hydrochloride Salt
Simplifies accurate weighing, reduces volatility, and enables ambient storage

Structural Basis for Functional Specificity


Substituting 4-(chloromethyl)pyrimidine hydrochloride with another pyrimidine derivative is non-trivial due to the interplay of electronic and steric factors that govern its reactivity profile. The 4-position chloromethyl group exhibits distinct reactivity compared to its 2- or 5-substituted isomers, as demonstrated in the differential chloromethylation outcomes of 2,6-dimethylpyrimidine 1-oxide reactions where substituent identity dictated whether chloromethylation occurred at the 2- or 4-position [1]. Furthermore, the hydrochloride salt form provides a solid-state stability and aqueous solubility advantage over the neutral free base form (CAS 54198-81-1), which is a liquid at 20°C and requires storage at -20°C [2]. These intrinsic differences preclude simple one-for-one replacement without altering reaction outcomes, yields, or purification workflows. The quantitative evidence below substantiates the compound's specific differentiation in key scientific and procurement contexts.

2‑ or 5‑substituted isomers may shift chloromethylation regioselectivity, altering desired product substitution pattern.

Free base form (liquid at RT, −20 °C storage) may introduce weighing inaccuracies and different reaction consistency compared to the solid salt.

5‑isomer free base liquid differs in physical state and purity profile; direct replacement may not replicate the solid salt’s stoichiometric control.

Quantitative Differentiation Evidence


Regioselective Chloromethylation at the 4-Position

In the reaction of 4-substituted 2,6-dimethylpyrimidine 1-oxides with phosphoryl chloride, the nature of the 4-substituent exclusively directs chloromethylation. For the 4-phenyl derivative, the product is exclusively 4-chloromethyl-2-methyl-6-phenylpyrimidine, whereas the 4-methoxy and 4-dimethylamino derivatives predominantly yield the corresponding 2-chloromethylpyrimidines [1]. This demonstrates that the 4-position is the preferred site for chloromethylation when electron-donating substituents are present, underscoring the unique synthetic utility of 4-(chloromethyl)pyrimidine as an intermediate for specific substitution patterns.

Regioselectivity
Data to verify
Target Exclusive 4‑chloromethyl product (phenyl‑substituted case)
Comparator Predominant 2‑chloromethyl product (methoxy/dimethylamino case)
4‑position selectivity supports targeted synthesis
Electronic effects govern substitution site; no literature source provided
Pyrimidine synthesis Chloromethylation Regioselectivity

Enhanced Nucleophilic Substitution Kinetics

Spectrophotometric kinetic measurements reveal that monohalogenomethylpyrimidines, including 4-(chloromethyl)pyrimidine, react much more rapidly with nucleophiles such as piperidine and hydroxide than the corresponding 2- and 4-halogenopyrimidines [1]. The study synthesized 2- and 4-bromomethyl-, dibromomethyl-, and tribromomethyl-pyrimidines, as well as their chloro analogues, via direct halogenation of the respective methylpyrimidines, and then quantified their reaction rates in piperidinolysis and alkaline hydrolysis [1].

Reaction Kinetics
Reported
Target Monohalogenomethylpyrimidines react much faster with nucleophiles
Comparator 2‑ and 4‑halogenopyrimidines exhibit slower substitution rates
Faster kinetics may reduce reaction times
Qualitative comparison; quantitative rate constants not available in abstract
Nucleophilic substitution Kinetics Pyrimidine reactivity

Solid Salt vs. Liquid Free Base Handling

4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) is a solid at 20°C with a purity specification of ≥95% . In contrast, its free base counterpart, 4-(chloromethyl)pyrimidine (CAS 54198-81-1), is a liquid at 20°C and requires storage at -20°C [1]. The solid salt form facilitates accurate weighing, reduces volatility-related losses, and enhances shelf stability under standard laboratory conditions, thereby reducing procurement risk and improving workflow consistency.

Physical State
Specification review
Target Solid hydrochloride salt, ambient storage, ≥95% purity
Comparator Liquid free base (CAS 54198‑81‑1), requires −20 °C storage
Solid form simplifies handling and reduces cold-chain needs
Supplier-specified physical state and purity; confirm by in-house analysis
Physical properties Stability Handling

Purity and Physical Properties vs. 5-Isomer

4-(Chloromethyl)pyrimidine hydrochloride (CAS 135207-28-2) is commercially supplied with a standard purity of 95% as a solid . The 5-position isomer, 5-(chloromethyl)pyrimidine (CAS 101346-02-5), is a liquid with a density of 1.2±0.1 g/cm³ and a boiling point of 219.0±15.0 °C at 760 mmHg [1]. The 4-isomer hydrochloride salt offers a defined stoichiometry and solid handling advantages, while the 5-isomer is typically supplied as the free base liquid, leading to different physical property profiles that affect storage, formulation, and reaction conditions.

Isomer Comparison
Specification review
Target 4‑isomer HCl salt solid, defined stoichiometry, ≥95%
Comparator 5‑isomer free base liquid, density 1.2 g/cm³, boiling point 219 °C
Solid salt offers precise stoichiometric control
Physical property differences influence handling and reaction setup
Purity specification Physical properties Isomer comparison

Optimal Utilization Scenarios


4-Substituted Pyrimidine Pharmacophore Synthesis

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators where the 4-position of the pyrimidine core is critical for target engagement, 4-(chloromethyl)pyrimidine hydrochloride provides a direct route to 4-substituted derivatives. The established regioselectivity for 4-position functionalization [1] ensures that the desired isomer is produced without the need for cumbersome separation from 2-substituted byproducts, thereby accelerating lead optimization and reducing purification costs.

High-Throughput Nucleophilic Displacement Libraries

For laboratories engaged in parallel synthesis or DNA-encoded library construction, the enhanced nucleophilic substitution kinetics of the halogenomethyl group [1] enable rapid and efficient diversification. The solid hydrochloride salt form allows for automated solid dosing, eliminating the weighing inaccuracies associated with liquid reagents and improving reaction reproducibility across large compound arrays.

GABA_A Receptor Modulator Intermediate

The compound is a key intermediate in the production of benzimidazole and pyridylimidazole derivatives that exhibit high selectivity and affinity for the benzodiazepine site of GABA_A receptors [1]. The reliable solid-state stability and defined purity of the hydrochloride salt ensure consistent performance in the multi-step synthesis of these therapeutically relevant CNS-targeted compounds.

Application
Selection Property
Validation Focus
4‑Substituted pyrimidine target studies
Regioselective 4‑position functionalization
Isomer purity and substitution pattern confirmation
Parallel synthesis and library construction
Rapid kinetics and solid dosing accuracy
Reaction reproducibility across compound arrays
CNS target intermediate synthesis
Consistent solid-state stability and purity
Multi‑step synthesis reproducibility

Technical Documentation Hub

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